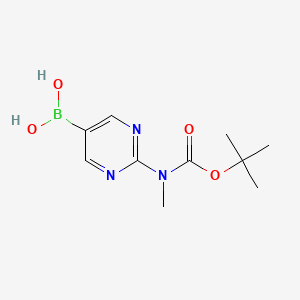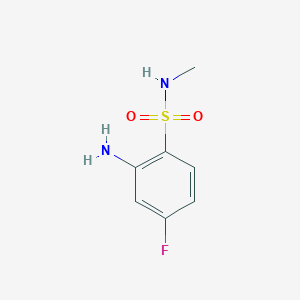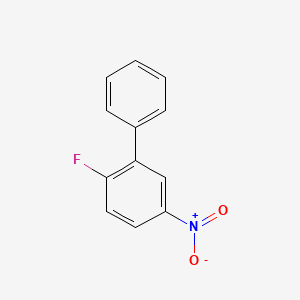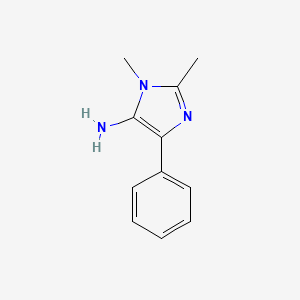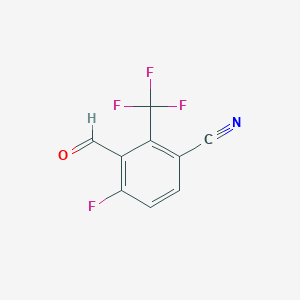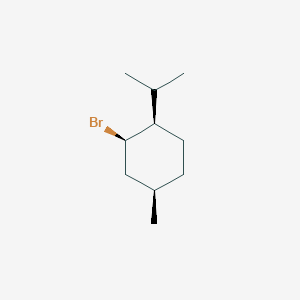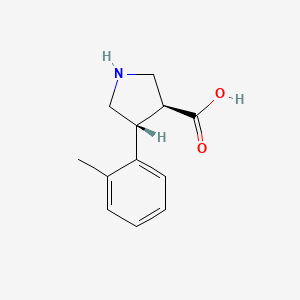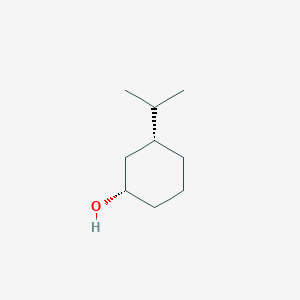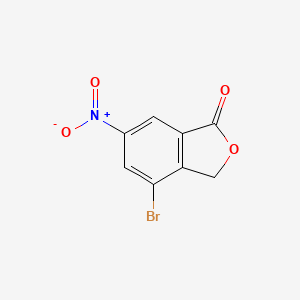
4-Fluoro-3,5-dimethylphenol
Descripción general
Descripción
4-Fluoro-3,5-dimethylphenol is a chemical compound with the formula C₈H₉FO. It has a molecular weight of 140.155 g/mol . It is used for research purposes .
Synthesis Analysis
The synthesis of 4-Fluoro-3,5-dimethylphenol involves several steps. The reaction conditions include the use of BrettPhos; [Pd (cinnamyl)Cl]2; sodium dodecyl-sulfate; cesium fluoride in toluene at 110; for 6 h; in an inert atmosphere .Molecular Structure Analysis
The molecular structure of 4-Fluoro-3,5-dimethylphenol consists of a phenol ring with two methyl groups and one fluorine atom. The molecular formula is C₈H₉FO .Aplicaciones Científicas De Investigación
1. Fluorination Processes and Kinetics
4-Fluoro-3,5-dimethylphenol is involved in fluorination processes, which are significant in various chemical reactions. Research by M. Jereb et al. (2004) explores the kinetics of fluorination of alkyl-substituted phenols, including 3,4-dimethylphenol, emphasizing the importance of the fluorination process in chemical synthesis (Jereb, Zupan, & Stavber, 2004).
2. Sonochemical Degradation of Organic Pollutants
S. Goskonda et al. (2002) studied the use of ultrasound to degrade various aromatic organic pollutants, including 4-fluoro-3,5-dimethylphenol. Their findings show the potential of sonochemical processes in environmental remediation and pollutant degradation (Goskonda, Catallo, & Junk, 2002).
3. Structural Factors in Lithium Phenolates
The structural factors controlling the aggregation of lithium phenolates, including lithium 4-fluoro-3,5-dimethylphenol, have been studied by L. M. Jackman and Bradley D. Smith (1988). This research is crucial for understanding the behavior of lithium phenolates in various solvents, relevant in organic synthesis (Jackman & Smith, 1988).
4. Fluorescence and Phosphorescence Spectra Analysis
F. Vert et al. (1987) examined the fluorescence and phosphorescence spectra of dimethylphenols, including 3,5-dimethylphenol. Their research contributes to a deeper understanding of the photophysical properties of these compounds, which is useful in materials science and spectroscopy (Vert, Medina Casamayor, Torrent, & Mansanet, 1987).
5. HPLC-Fluorescence in Pharmaceuticals
Research by R. Gatti et al. (1997) includes the application of HPLC-fluorescence for the determination of chlorophenols, such as 4-fluoro-3,5-dimethylphenol, in pharmaceuticals. This highlights the compound's relevance in analytical chemistry, particularly in quality control of pharmaceutical products (Gatti, Roveri, Bonazzi, & Cavrini, 1997).
6. ROS Reevaluation in Water Treatment
Wei Li et al. (2020) investigated the degradation of 4-chloro-3,5-dimethylphenol in water treatment processes. This research is pivotal in understanding the environmental impact and treatment methods for compounds related to 4-fluoro-3,5-dimethylphenol (Li, Guo, Wang, Zhang, Cheng, Wang, Yang, & Du, 2020).
7. Antibacterial Properties of Derivatives
R. H. Zaooli et al. (2019) synthesized derivatives of 4-chloro-3,5-dimethylphenol and tested their antibacterial properties. This shows the potential biomedical applications of derivatives of 4-fluoro-3,5-dimethylphenol (Zaooli, Hussein, Jafar, & Al-Thamir, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
4-fluoro-3,5-dimethylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLNGKIOQBMROL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719894 | |
| Record name | 4-Fluoro-3,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3,5-dimethylphenol | |
CAS RN |
1043450-63-0 | |
| Record name | 4-Fluoro-3,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


